Diethyl 2-(2-oxopropyl)malonate
Overview
Description
. It is a diethyl ester of malonic acid, featuring a 2-oxopropyl group attached to the central carbon atom of the malonate structure. This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Scientific Research Applications
Diethyl 2-(2-oxopropyl)malonate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Utilized in the synthesis of potential drug candidates and bioactive molecules.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
Target of Action
Diethyl 2-(2-oxopropyl)malonate is a chemical compound that primarily targets enolate ions . Enolate ions play a crucial role in organic chemistry as intermediates in a variety of reactions, including the alkylation of enolate ions .
Mode of Action
The compound interacts with its targets through a process known as alkylation . In this process, an α-hydrogen in the compound is replaced with an alkyl group, forming a new carbon-carbon bond . This reaction is an SN2 reaction, which means it proceeds via a concerted mechanism .
Biochemical Pathways
The alkylation of enolate ions is a key step in several important biochemical pathways. For instance, it is involved in the malonic ester synthesis and the acetoacetic ester synthesis . These pathways lead to the formation of carboxylic acids and ketones, respectively .
Result of Action
The alkylation of enolate ions by this compound results in the formation of monoalkylmalonic esters . These compounds can undergo further reactions, such as hydrolysis, to form dicarboxylates .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-(2-oxopropyl)malonate can be synthesized through the alkylation of diethyl malonate with 2-bromopropanone. The reaction typically involves the use of a strong base, such as sodium ethoxide, to deprotonate the diethyl malonate, forming an enolate ion. This enolate ion then undergoes nucleophilic substitution with 2-bromopropanone to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-oxopropyl)malonate undergoes various chemical reactions, including:
Alkylation: The compound can be further alkylated at the alpha position using alkyl halides and strong bases.
Hydrolysis: Acidic or basic hydrolysis of the ester groups leads to the formation of malonic acid derivatives.
Decarboxylation: Heating the compound in the presence of acids can result in the loss of carbon dioxide, forming substituted acetic acids.
Common Reagents and Conditions
Alkylation: Sodium ethoxide in ethanol, alkyl halides.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Decarboxylation: Aqueous hydrochloric acid and heat.
Major Products Formed
Alkylation: Dialkylated malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Substituted acetic acids.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid without the 2-oxopropyl group.
Dimethyl malonate: The dimethyl ester of malonic acid, used in similar synthetic applications.
Ethyl acetoacetate: A related compound with a similar structure but different reactivity due to the presence of a keto group
Uniqueness
Diethyl 2-(2-oxopropyl)malonate is unique due to the presence of the 2-oxopropyl group, which imparts distinct reactivity and allows for the formation of a wider range of derivatives compared to simpler malonate esters .
Properties
IUPAC Name |
diethyl 2-(2-oxopropyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O5/c1-4-14-9(12)8(6-7(3)11)10(13)15-5-2/h8H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZCSZOGMMZHKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(=O)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60475553 | |
Record name | Diethyl (2-oxopropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23193-18-2 | |
Record name | Diethyl (2-oxopropyl)propanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60475553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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